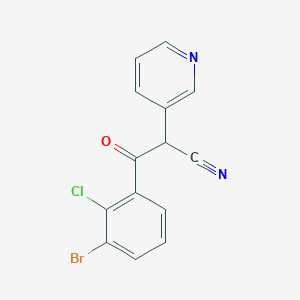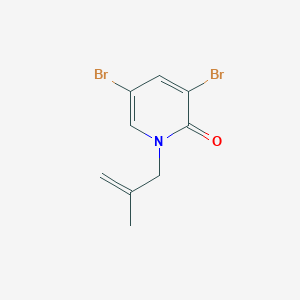![molecular formula C14H16N2OS B6631309 N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide, also known as CX5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX5461 has shown potential as a therapeutic agent in cancer treatment due to its ability to selectively inhibit ribosomal RNA synthesis, which is a critical step in cancer cell proliferation.
Mechanism of Action
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide specifically targets RNA polymerase I (Pol I) transcription, which is responsible for synthesizing ribosomal RNA (rRNA) in cells. By inhibiting Pol I transcription, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide selectively blocks the production of rRNA, which is essential for cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and inhibition of cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been found to have minimal effects on normal cells, indicating a potential for selective cancer cell targeting.
Advantages and Limitations for Lab Experiments
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for Pol I transcription and its ability to selectively inhibit cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy. However, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has some limitations, including its complex synthesis process and potential toxicity at high doses.
Future Directions
Future research on N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide could focus on several areas, including:
1. Development of more efficient synthesis methods to improve scalability and reduce costs.
2. Evaluation of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide in combination with other anticancer agents to determine optimal treatment regimens.
3. Investigation of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide in different cancer types and patient populations to determine its efficacy and safety in a clinical setting.
4. Development of biomarkers to predict patient response to N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide and identify potential resistance mechanisms.
5. Exploration of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide as a potential therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
In conclusion, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has shown potential as a selective inhibitor of Pol I transcription in cancer cells, making it a promising candidate for cancer treatment. Future research could help to further elucidate the mechanisms of action of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide and identify optimal treatment regimens for different cancer types and patient populations.
Synthesis Methods
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide is synthesized in a multistep process involving several chemical reactions, including cyclization, amidation, and alkylation. The synthesis of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide requires the use of specialized equipment and expertise in organic chemistry.
Scientific Research Applications
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide can selectively inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c15-14(6-3-7-14)9-16-13(17)12-8-10-4-1-2-5-11(10)18-12/h1-2,4-5,8H,3,6-7,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMNEAXSOHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)